molecular formula C28H27NO7 B6502797 (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(3,4,5-trimethoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one CAS No. 951991-02-9

(4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(3,4,5-trimethoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one

Cat. No.: B6502797
CAS No.: 951991-02-9
M. Wt: 489.5 g/mol
InChI Key: FAZAWICEIDGTGL-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (4Z)-4-[(2-methoxyphenyl)methylidene]-12-[(3,4,5-trimethoxyphenyl)methyl]-3,10-dioxa-12-azatricyclo[7.4.0.0²,⁶]trideca-1,6,8-trien-5-one is a complex tricyclic heterocyclic molecule featuring a fused dioxa-azatricyclo framework. Its structure includes two distinct methoxyphenyl substituents: a 2-methoxyphenyl methylidene group at position 4 (Z-configuration) and a 3,4,5-trimethoxyphenylmethyl group at position 12.

Properties

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-8-[(3,4,5-trimethoxyphenyl)methyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO7/c1-31-21-8-6-5-7-18(21)13-23-26(30)19-9-10-22-20(27(19)36-23)15-29(16-35-22)14-17-11-24(32-2)28(34-4)25(12-17)33-3/h5-13H,14-16H2,1-4H3/b23-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZAWICEIDGTGL-QRVIBDJDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogous heterocyclic systems, focusing on structural features, synthesis methodologies, and inferred biological relevance.

Table 1: Structural and Functional Group Comparisons

Compound Class Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Tricyclic dioxa-azatricyclo 2-Methoxyphenyl, 3,4,5-trimethoxyphenyl Potential anticancer/antimicrobial
2-Pyrazolines (e.g., 1h–12h) Bicyclic pyrazoline 3,4-Dimethylphenyl, 4-alkoxyphenyl Antimicrobial, antioxidant
Thiazolidinones (e.g., Compound 5) Thiazolidinone with hydrazone 4-Methoxyphenyl, 4-hydroxyphenyl Anticancer, enzyme inhibition
Thiazolidinone-Azo Derivatives Thiazolidinone with azo linkage Benzyloxy, 6-methylbenzo[d]thiazol Antimicrobial, chemotherapeutic potential

Key Research Findings and Inferences

Structural Rigidity and Bioactivity: The tricyclic core of the target compound likely enhances metabolic stability compared to bicyclic analogs like 2-pyrazolines , which may improve pharmacokinetic profiles in therapeutic applications.

Synthesis Challenges: The synthesis of such tricyclic systems may require precise control over stereochemistry (e.g., Z-configuration at position 4) and regioselective functionalization, similar to challenges observed in thiazolidinone syntheses .

Biological Activity Predictions: Methoxy groups in similar compounds (e.g., 4-methoxyphenyl in thiazolidinones ) enhance lipophilicity and membrane permeability, which could correlate with improved cellular uptake. The azo-linked thiazolidinones in demonstrate antimicrobial activity, suggesting that the target compound’s heterocyclic framework may also exhibit such properties .

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